2-Bromo-1-indanone
Overview
Description
2-Bromo-1-indanone is a halogenated indanone with the molecular formula C₉H₇BrO and a molecular weight of 211.055. This compound is characterized by the presence of a bromine atom attached to the indanone structure, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentanone ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
1-indanone derivatives, which include 2-bromo-1-indanone, have been widely used in medicine and agriculture . They have shown biological activity against various diseases .
Mode of Action
It’s known that 1-indanone derivatives can interact with various biological targets, leading to their wide range of applications .
Biochemical Pathways
1-indanone derivatives have been found to affect various biochemical pathways, contributing to their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Result of Action
1-indanone derivatives have been found to exhibit potent biological activity, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-indanone may be used in the preparation of trans-2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . It may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum .
Molecular Mechanism
It is known to be involved in the preparation of trans-2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-indanone can be synthesized via the bromination of 1-indanone. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often include maintaining a controlled temperature to ensure the selective bromination at the desired position on the indanone ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-indanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various substituted indanones.
Condensation Reactions: It can participate in condensation reactions, such as the Darzens-type condensation with benzaldehyde to form trans-2-benzal-1-indanone epoxide.
Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: Benzaldehyde and a base such as sodium hydroxide are typically used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted indanones depending on the nucleophile used.
Condensation Reactions: Trans-2-benzal-1-indanone epoxide.
Reduction Reactions: 2-Bromo-1-indanol.
Scientific Research Applications
2-Bromo-1-indanone has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-Indanone: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1-indanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Iodo-1-indanone: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
Uniqueness of 2-Bromo-1-indanone: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity patterns that are different from its chloro and iodo analogs. This makes it particularly useful in certain synthetic applications where selective bromination is desired .
Properties
IUPAC Name |
2-bromo-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVCSPSWUNMPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938935 | |
Record name | 2-Bromo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1775-27-5 | |
Record name | 2-Bromo-1-indanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 2-Bromo-1-indanone?
A: this compound serves as a versatile starting material for synthesizing various indanone derivatives and fused heterocyclic compounds. For instance, it reacts with arylthioacetamides to produce new indeno- and naphtho-fused thiophenes []. Additionally, researchers have explored its reactivity with secondary amines, leading to the formation of 2- and 3-amino-1-indanones, which are valuable intermediates in organic synthesis [].
Q2: Are there specific challenges associated with the synthesis or use of this compound?
A: One potential challenge is the regioselective functionalization of the molecule. As seen in the reaction with secondary amines, mixtures of 2- and 3-amino-1-indanones can be obtained []. This necessitates the development of synthetic strategies that favor the desired regioisomer, such as controlling reaction conditions or utilizing protecting groups.
Q3: Are there any reported structure-activity relationships (SAR) involving this compound derivatives?
A: While the provided research focuses on synthetic applications, some insights into SAR can be gleaned. For instance, the presence and nature of substituents on the arylthioacetamide influence the yield of indeno- and naphtho-fused thiophenes []. This suggests that modifying the electronic and steric properties of reactants can impact reaction outcomes, highlighting the potential for further SAR studies.
Q4: What analytical techniques are commonly used to characterize this compound and its derivatives?
A: NMR spectroscopy, particularly 1H NMR, plays a crucial role in confirming the structure of newly synthesized compounds []. Other spectroscopic techniques, such as infrared (IR) spectroscopy and mass spectrometry (MS), can provide complementary information about functional groups and molecular weight, respectively. Chromatographic methods, like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are valuable for monitoring reaction progress and purifying desired products.
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